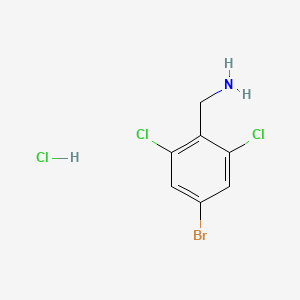

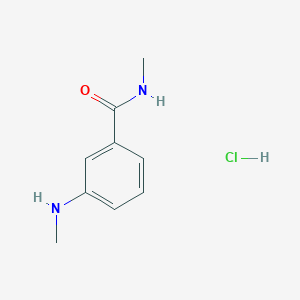

![molecular formula C7H14ClN B1654251 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2169997-50-4](/img/structure/B1654251.png)

1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride

Übersicht

Beschreibung

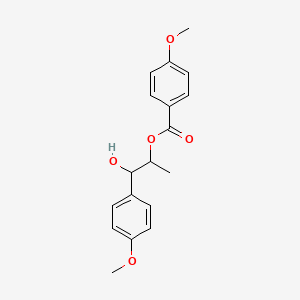

1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride is a compound with the molecular formula C7H14ClN and a molecular weight of 147.65 . It is a solid at room temperature . This compound is an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A novel and simple synthesis of 1-azabicyclo[3.1.0]hexane derivatives is described, carried out via a simple three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water .Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride can be represented by the InChI code: 1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H and the canonical SMILES: CCC12CC1CNC2.Cl .Chemical Reactions Analysis

The reaction of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization, affording potential biologically active 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields .Physical And Chemical Properties Analysis

1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride has a molecular weight of 147.64 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 147.0814771 g/mol . The compound has a topological polar surface area of 12 Ų and a heavy atom count of 9 .Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride: is a chemical compound with potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on unique applications:

Pharmaceutical Synthesis

This compound can be used in the synthesis of pharmaceuticals, particularly in creating derivatives that may have therapeutic properties. For example, it can be involved in the synthesis of nonribosomal peptide natural products like ficellomycin and azinomycins, which contain a similar azabicyclohexane pharmacophore .

Catalysis

In chemical reactions, this compound may serve as a catalyst or a component of catalytic systems, particularly in palladium-catalyzed cyclopropanation reactions .

Biological Evaluation

Derivatives of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride have been evaluated for their biological activity, such as antiproliferative effects on various cell lines, indicating potential applications in cancer research .

Zukünftige Richtungen

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a cutting-edge area that has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . Future research will likely continue to focus on developing efficient methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, emphasizing the scope of substrates and synthesis applications, as well as the mechanisms of these reactions .

Wirkmechanismus

Target of Action

1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride, also known as 3-ABH, is a heterocyclic system often present in molecules capable of acting on various biological targets . It’s found in various natural and synthetic biologically active compounds .

Mode of Action

The exact mode of action of 1-Ethyl-3-azabicyclo[31It’s known that the compound interacts with its targets, leading to changes in their function . The specific interactions and resulting changes depend on the particular biological target.

Biochemical Pathways

The biochemical pathways affected by 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride are diverse, given its ability to act on various biological targets . The downstream effects of these interactions can vary widely, depending on the specific pathway and target involved.

Result of Action

The molecular and cellular effects of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride’s action depend on the specific biological target and the context in which the interaction occurs. For instance, it’s found in compounds like trovafloxacin, a broad-spectrum fluoroquinolone antibiotic , and in protease inhibitors used in anti-hepatitis C therapy .

Eigenschaften

IUPAC Name |

1-ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKKQKLJGDWWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride | |

CAS RN |

2169997-50-4 | |

| Record name | 3-Azabicyclo[3.1.0]hexane, 1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2169997-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,3,4,5,6-Pentafluorophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B1654170.png)

![Phosphonic acid, [phenyl(phenylamino)methyl]-, bis(1-methylethyl) ester](/img/structure/B1654171.png)

![Benzyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1654181.png)